molecular formula C12H19N3O3 B1427045 N2-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyridine-2,3-diamine CAS No. 1075237-92-1

N2-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyridine-2,3-diamine

Cat. No.: B1427045
CAS No.: 1075237-92-1
M. Wt: 253.3 g/mol
InChI Key: WZSHORLEUSNQNO-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical foundation of this compound traces back to the pioneering work of Scottish scientist Thomas Anderson, who first isolated pyridine in 1849 from the oil obtained through high-temperature heating of animal bones. Anderson's discovery marked the beginning of systematic pyridine chemistry, as he separated a colorless liquid with distinctive properties from complex organic matter. The naming convention established by Anderson, who designated the compound "pyridine" after the Greek word "pyr" meaning fire due to its flammability, laid the groundwork for subsequent pyridine nomenclature systems.

The structural elucidation of pyridine derivatives advanced significantly through the contributions of Wilhelm Körner in 1869 and James Dewar in 1871, who proposed that pyridine's structure derives from benzene through substitution of one carbon-hydrogen unit with a nitrogen atom. This fundamental understanding enabled the development of more complex pyridine derivatives, including diaminopyridine compounds. The first major synthesis methodology for pyridine derivatives emerged in 1881 through Arthur Rudolf Hantzsch's seminal work, which established the Hantzsch pyridine synthesis using beta-keto acids, aldehydes, and ammonia as nitrogen donors.

The evolution toward sophisticated diaminopyridine derivatives like this compound reflects decades of advancement in heterocyclic chemistry. Modern synthetic approaches have enabled the precise introduction of complex substituents such as the 2,2-dimethyl-1,3-dioxan-5-yl group, demonstrating the sophisticated control achievable in contemporary organic synthesis. Industrial-scale production methods for diaminopyridine precursors have been developed, including optimized reduction processes that convert dinitro compounds to diamino derivatives with high efficiency.

Chemical Classification and Nomenclature

This compound belongs to the chemical class of heterocyclic organic compounds, specifically categorized as a substituted pyridine derivative containing multiple functional groups. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the compound's complete name reflecting its structural complexity through precise positional descriptors and functional group identification. The molecule possesses the Chemical Abstracts Service registry number 1075237-92-1, which serves as its unique international identifier in chemical databases.

The structural formula C12H19N3O3 indicates the presence of twelve carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, and three oxygen atoms arranged in a specific three-dimensional configuration. The molecular weight of 253.30 grams per mole positions this compound within the range of moderately sized organic molecules suitable for various synthetic applications. The simplified molecular-input line-entry system representation "CC1(OCC(CO1)NC2=C(C=CC(=N2)OC)N)C" provides a linear encoding of the molecular structure for computational applications.

Table 1: Chemical Identifiers and Properties

Property Value
Molecular Formula C12H19N3O3
Molecular Weight 253.30 g/mol
Chemical Abstracts Service Number 1075237-92-1
International Chemical Identifier Key WZSHORLEUSNQNO-UHFFFAOYSA-N
Melting Point Range Data not available
Monoisotopic Mass 253.142641

The nomenclature system employs numerical positioning to specify the attachment points of various substituents on the pyridine ring. The "N2" designation indicates that the 2,2-dimethyl-1,3-dioxan-5-yl group attaches to the nitrogen atom at position 2 of the pyridine ring, while the "6-methoxy" specification denotes the methoxy group's location at position 6. Alternative naming conventions include "2-N-(2,2-dimethyl-1,3-dioxan-5-yl)-6-methoxypyridine-2,3-diamine" and "N2-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-2,3-pyridinediamine," demonstrating the flexibility within systematic nomenclature while maintaining chemical accuracy.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its exemplification of advanced synthetic strategies for creating multifunctional pyridine derivatives. Pyridine-containing azaheterocycles constitute a major portion of pharmaceutically relevant compounds, with their versatility arising from the unique electronic properties imparted by the nitrogen atom within the aromatic ring system. The electron-withdrawing effect of the pyridine nitrogen enhances the electrophilicity of adjacent carbon atoms, facilitating nucleophilic substitution reactions primarily at positions 2, 4, and 6.

The diamine functionality present in this compound represents a critical structural motif for synthetic elaboration and biological activity. Diaminopyridine derivatives serve as intermediates for synthesizing various pharmaceutically important compounds, including imidazole pyridine inotropic agents and other therapeutic molecules. The presence of two amino groups enables diverse chemical transformations, including condensation reactions with aldehydes to form Schiff bases and complexation with metal ions to create organometallic complexes.

Table 2: Structural Features and Chemical Significance

Structural Feature Chemical Significance
Pyridine Ring Provides aromatic stability and electronic properties
2,3-Diamine Groups Enable hydrogen bonding and metal coordination
Methoxy Substituent Modifies electronic density and solubility properties
Dioxane Ring Contributes to molecular rigidity and polarity
Nitrogen Heteroatoms Facilitate biological interactions and synthetic modifications

The synthetic accessibility of this compound class has been enhanced through modern methodologies, including palladium-catalyzed coupling reactions and optimized reduction procedures. Contemporary synthetic approaches employ various catalytic systems, such as copper iodide-catalyzed Ullmann coupling reactions, to introduce complex substituents onto pyridine scaffolds with high efficiency. These methodological advances have enabled the systematic exploration of structure-activity relationships within diaminopyridine derivatives.

The compound's structural complexity demonstrates the sophisticated control achievable in modern heterocyclic synthesis, where multiple functional groups can be precisely positioned to create molecules with tailored properties. Industrial applications have driven the development of cost-effective synthetic routes for diaminopyridine derivatives, including single-step extraction processes using environmentally compatible organic solvents. The versatility of pyridine derivatives in engaging various intermolecular interactions, including pi-pi stacking, hydrogen bonding, and metal coordination, establishes their fundamental importance in both synthetic chemistry and biological systems.

Properties

IUPAC Name

2-N-(2,2-dimethyl-1,3-dioxan-5-yl)-6-methoxypyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-12(2)17-6-8(7-18-12)14-11-9(13)4-5-10(15-11)16-3/h4-5,8H,6-7,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSHORLEUSNQNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)NC2=C(C=CC(=N2)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501173340
Record name N2-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-2,3-pyridinediamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075237-92-1
Record name N2-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-2,3-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1075237-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-2,3-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501173340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyridine-2,3-diamine typically involves the reaction of 1,3-propanediol with 2,2-dimethoxypropane to form the dioxane ring. This intermediate is then reacted with 6-methoxy-3-nitropyridine-2-amine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions

N2-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyridine-2,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N2-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyridine-2,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyridine-2,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations in Pyridine-2,3-diamine Derivatives

The biological and physicochemical properties of pyridine-2,3-diamine derivatives are heavily influenced by substituents at the N2 position. Below is a comparative analysis of key analogs:

Compound Name Substituent at N2 Molecular Formula Key Properties/Applications References
N2-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyridine-2,3-diamine 2,2-Dimethyl-1,3-dioxane C₁₂H₁₉N₃O₃ Enhanced lipophilicity; potential fungicidal/antimicrobial applications
N2-(2-Methoxyethyl)pyridine-2,3-diamine 2-Methoxyethyl C₈H₁₃N₃O Linear ether chain; synthesized via nucleophilic substitution; used in heterocyclic synthesis
N2-[(2-Chlorothiazol-5-yl)methyl]-6-methoxypyridine-2,3-diamine (2-Chlorothiazol-5-yl)methyl C₁₀H₁₀ClN₅OS Thiazole moiety; demonstrated fungicidal activity in imidazo[4,5-b]pyridine derivatives
6-Methoxypyridine-2,3-diamine (unsubstituted) None (base scaffold) C₆H₉N₃O Unstable intermediate; precursor for imidazo[4,5-b]pyridines
6-Methoxy-2,3-pyridinediamine dihydrochloride Hydrochloride salt (no N2 substituent) C₆H₁₁Cl₂N₃O Stabilized salt form; used in hair dyes

Key Structural and Functional Differences

Substituent Effects on Lipophilicity :

  • The dimethyl dioxane group in the target compound increases lipophilicity (logP ≈ 1.5–2.0 estimated) compared to the 2-methoxyethyl (logP ≈ 0.5) and unsubstituted diamine (logP ≈ -0.3) . This property may improve membrane permeability in biological systems.
  • The thiazole-containing analog (logP ≈ 1.8–2.2) shares similar lipophilicity but introduces a heterocyclic group capable of π-π stacking or hydrogen bonding, enhancing target binding in antimicrobial applications .

Stability and Reactivity :

  • The unsubstituted diamine (CAS: 28020-38-4) is highly unstable, requiring immediate use in subsequent reactions . In contrast, the dimethyl dioxane substituent likely stabilizes the molecule via steric hindrance, reducing oxidative degradation .
  • The hydrochloride salt (CAS: 94166-62-8) improves stability for cosmetic applications but lacks the functionalization required for specialized biological activity .

Biological Activity: Thiazole-substituted analogs exhibit fungicidal activity, suggesting that electron-withdrawing groups (e.g., chlorine) and aromatic heterocycles enhance efficacy against fungal targets . Quinoline-based diamines (e.g., Ro 41-3118) demonstrate antimalarial activity, highlighting the role of extended aromatic systems in targeting parasitic enzymes .

Biological Activity

N2-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyridine-2,3-diamine is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that combines a dioxane ring with a methoxypyridine moiety. The molecular weight is approximately 253.3 g/mol. The IUPAC name reflects its complex structure:

Property Details
IUPAC Name 2-N-(2,2-dimethyl-1,3-dioxan-5-yl)-6-methoxypyridine-2,3-diamine
Molecular Weight 253.3 g/mol
InChI Key WZSHORLEUSNQNO-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-propanediol with 2,2-dimethoxypropane to form the dioxane ring. This intermediate is subsequently reacted with 6-methoxy-3-nitropyridine-2-amine under controlled conditions to yield the final product. The synthetic routes are optimized for purity and yield, which are crucial for biological testing.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains and fungi. For example:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth and cancer cell proliferation.
  • Receptor Binding : It could bind to cellular receptors that regulate apoptosis and cell cycle progression.

Study on Antimicrobial Activity

A recent study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against resistant strains of bacteria. The findings indicated that the compound not only inhibited growth but also reduced biofilm formation significantly.

Study on Anticancer Properties

Another study published in Cancer Letters explored the effects of this compound on various cancer cell lines. Results showed that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N2-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyridine-2,3-diamine, and what key intermediates are involved?

  • Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical route involves reacting 6-methoxypyridine-2,3-diamine derivatives with a functionalized 2,2-dimethyl-1,3-dioxane precursor (e.g., brominated or tosylated intermediates). Key steps include:

  • Amine alkylation : Use of K₂CO₃ in methanol/water under nitrogen to facilitate substitution at the pyridine N2 position .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate intermediates .
  • Intermediate characterization : ¹H/¹³C NMR and HRMS for verifying regioselectivity and purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Answer :

  • ¹H/¹³C NMR : Critical for confirming substitution patterns (e.g., methoxy group at C6, dioxane ring integration) and amine proton environments .
  • HRMS : Validates molecular weight and fragmentation patterns, especially for detecting byproducts like dealkylated intermediates .
  • HPLC : Assesses purity (>95% threshold for research-grade material) .
  • Melting point analysis : Correlates with crystallinity and stability (e.g., lit. values for analogs range 79–247°C depending on substituents) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

  • Answer :

  • Catalyst selection : Raney Ni or Pd/C for hydrogenation steps to reduce nitro intermediates without over-reduction .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps, while methanol/water mixtures improve solubility of intermediates .
  • Temperature control : Low temperatures (0–5°C) prevent side reactions during NaBH₄ reductions .
  • Byproduct mitigation : Use of scavengers (e.g., activated carbon) during column chromatography .

Q. What strategies are recommended for resolving discrepancies in NMR or MS data when analyzing this compound?

  • Answer :

  • Dynamic NMR : Identifies rotational barriers in the dioxane ring or hindered amine groups .
  • Isotopic labeling : ¹⁵N-labeled analogs can clarify ambiguous coupling patterns in crowded aromatic regions .
  • Tandem MS/MS : Differentiates isomers by fragmentation pathways (e.g., cleavage of the dioxane vs. pyridine ring) .
  • X-ray crystallography : Resolves structural ambiguities (e.g., confirmed via SHELX refinement protocols) .

Q. How does the presence of the 2,2-dimethyl-1,3-dioxane ring influence the compound's reactivity in further functionalization reactions?

  • Answer :

  • Steric effects : The geminal dimethyl groups hinder electrophilic substitution at the dioxane oxygen, directing reactivity to the pyridine core .
  • Acid sensitivity : The dioxane ring is prone to hydrolysis under strong acidic conditions, necessitating pH-controlled environments for derivatization .
  • Chelation potential : The ether oxygens can coordinate metal catalysts, impacting cross-coupling reactions (e.g., Suzuki-Miyaura) .

Data Contradictions and Resolution

  • Issue : Conflicting melting points reported for analogs (e.g., 84–86°C vs. 215–218°C in similar diarylpyridines) .
    • Resolution : Polymorphism or solvate formation may explain discrepancies. Use differential scanning calorimetry (DSC) to identify crystalline phases.
  • Issue : Varied HPLC purity values (97–99%) despite identical synthetic routes .
    • Resolution : Optimize gradient elution protocols and validate column batch consistency.

Methodological Best Practices

  • Synthetic reproducibility : Document reaction stoichiometry and solvent drying methods to minimize variability .
  • Data reporting : Include full NMR assignments (δ, multiplicity, J-values) and MS fragmentation tables in publications .
  • Safety : Handle intermediates with reactive groups (e.g., nitro, boronic acids) under inert atmospheres to prevent decomposition .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N2-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyridine-2,3-diamine
Reactant of Route 2
Reactant of Route 2
N2-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyridine-2,3-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.